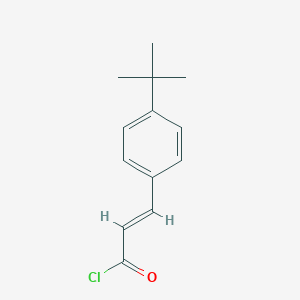

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBJAFJYVRUQCO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578226 | |

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176690-89-4 | |

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride typically involves the reaction of 4-tert-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{4-tert-butylbenzaldehyde} + \text{acryloyl chloride} \xrightarrow{\text{base}} \text{(2E)-3-(4-Tert-butylphenyl)acryloyl chloride} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with electrophiles or nucleophiles.

Polymerization: The compound can act as a monomer in polymerization reactions, forming polymers with specific properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Addition Reactions: Electrophiles like halogens or nucleophiles like water can be used under controlled conditions.

Polymerization: Initiators such as radical initiators or catalysts are used to facilitate polymerization.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.

Addition Products: Halogenated or hydroxylated derivatives are common.

Polymers: Polymers with specific mechanical and chemical properties are obtained.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The primary application of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride lies in its utility as a reactive intermediate in organic synthesis. The acryloyl chloride moiety is highly reactive, making it suitable for various chemical transformations:

- Covalent Bond Formation : The compound can react with nucleophiles, facilitating the formation of covalent bonds. This property is instrumental in synthesizing more complex organic molecules.

- Bioconjugation : Due to its reactivity, this compound is explored for modifying biomolecules, which can enhance studies on biological processes or lead to the development of bioconjugates for therapeutic applications.

Polymer Chemistry

In polymer chemistry, (2E)-3-(4-Tert-butylphenyl)acryloyl chloride can be utilized as a monomer for the synthesis of functionalized polymers. Its incorporation into polymer matrices allows for the development of materials with tailored properties:

- Functional Polymers : The compound can be polymerized to create functional polymers that exhibit specific characteristics such as enhanced thermal stability or unique optical properties.

- Controlled Polymerization Techniques : Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization may be employed to incorporate this compound into more complex polymer architectures .

Material Science

The applications extend into material science, where (2E)-3-(4-Tert-butylphenyl)acryloyl chloride plays a role in developing advanced materials:

- Coatings and Adhesives : The compound can be used in formulating coatings and adhesives that require specific reactivity and bonding characteristics.

- Nanocomposites : It may serve as a building block in the synthesis of nanocomposites, enhancing mechanical and thermal properties through the incorporation of nanoparticles.

Case Studies and Research Findings

Recent studies have highlighted various applications of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride across different fields:

Wirkmechanismus

The mechanism of action of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives and polymers. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Reactivity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, (2E)-3-(3-nitrophenyl)acryloyl chloride reacts faster with amines than its methoxy-substituted counterpart . Steric hindrance from bulky groups (e.g., tert-butyl, 2,4-dichlorophenyl) slows reaction kinetics but improves thermal stability .

Synthetic Utility :

- Methoxy derivatives (e.g., 4-methoxyphenyl) are preferred for controlled acylation in drug synthesis due to moderate reactivity .

- Naphthyl and heteroaromatic derivatives (e.g., 2-furyl) are used in materials science for conjugated systems .

Physicochemical Properties :

- Methyl and methoxy substituents lower melting/boiling points compared to halogenated analogs .

- Halogenated derivatives (e.g., Cl, F) exhibit higher densities due to increased molecular mass and polarizability .

Research Findings and Trends

- Synthetic Methods : Most acryloyl chlorides are prepared via SOCl₂-mediated reactions of carboxylic acids under reflux (e.g., 3-(2-furyl)acryloyl chloride synthesis in CH₂Cl₂) .

- Structure-Activity Relationships : Electron-deficient acryloyl chlorides (e.g., nitro-substituted) show higher reactivity in amide bond formation, critical for anticancer drug derivatives like benzothiazole-acrylamide hybrids .

- Safety : Halogenated derivatives (e.g., 2,4-dichlorophenyl) require stringent handling (gloves, ventilation) due to dual toxicity and corrosivity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in laboratory settings?

- Methodology : The synthesis typically involves acylation of the corresponding acrylic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, reacting (2E)-3-(4-Tert-butylphenyl)acrylic acid with SOCl₂ in dichloromethane at 0–5°C, followed by reflux for 2–4 hours. Purification via vacuum distillation or recrystallization (e.g., using hexane/ethyl acetate) is critical to remove residual reagents .

- Key Considerations : Use freshly distilled acryloyl chloride precursors to minimize side reactions. Monitor reaction progress via TLC or FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) formation .

Q. Which spectroscopic techniques are most effective for characterizing (2E)-3-(4-Tert-butylphenyl)acryloyl chloride?

- Primary Techniques :

- NMR : ¹H and ¹³C NMR to confirm the (E)-stereochemistry (J = ~16 Hz for trans-vinylic protons) and tert-butyl group (δ ~1.3 ppm for nine equivalent protons).

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1630 cm⁻¹ (conjugated C=C stretch).

- MALDI-TOF Mass Spectrometry : Using matrices like DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) to enhance ionization efficiency .

Q. How can researchers ensure the stability of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride during storage and experiments?

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, moisture-resistant containers. Desiccants like molecular sieves are recommended to prevent hydrolysis .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under nitrogen purge. Avoid prolonged exposure to humid environments. Quench excess reagent post-synthesis with dry alcohols or amines to prevent degradation .

Advanced Research Questions

Q. What experimental strategies address discrepancies in matrix-assisted mechanisms (electron vs. proton transfer) for derivatives like DCTB in MALDI-TOF?

- Context : DCTB, a structural analog, was initially proposed as an electron-transfer matrix but later shown to act via proton transfer in certain applications .

- Approach :

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated matrices) to track proton vs. electron pathways.

- Comparative Analysis : Test (2E)-3-(4-Tert-butylphenyl)acryloyl chloride-derived matrices in both polar (e.g., CNS drugs) and nonpolar analytes to evaluate ionization efficiency.

- Theoretical Modeling : DFT calculations to map charge distribution and proton affinity of the matrix .

Q. How does functionalizing carbon nanotubes (CNTs) with (2E)-3-(4-Tert-butylphenyl)acryloyl chloride affect composite properties?

- Functionalization Protocol : React oxidized CNTs with the acyl chloride to form covalent ester/amide linkages. Optimize reaction time and stoichiometry to balance grafting density and CNT structural integrity .

- Material Evaluation :

- Surface Analysis : XPS to confirm functional group incorporation.

- Mechanical Properties : Tensile testing to assess reinforcement efficiency.

- Thermal Stability : TGA to quantify decomposition thresholds.

Q. How can computational modeling predict the reactivity of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in acylative coupling reactions?

- Modeling Workflow :

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition State Analysis : Use QM/MM methods to simulate reaction pathways with amines or alcohols.

- Solvent Effects : COSMO-RS to model solvent polarity impacts on reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.